molecular formula C13H22O2 B1614929 4,8-Dimethyl-3,7-nonadien-2-ol acetate CAS No. 91418-25-6

4,8-Dimethyl-3,7-nonadien-2-ol acetate

Cat. No.: B1614929
CAS No.: 91418-25-6
M. Wt: 210.31 g/mol
InChI Key: AZPPBYINNXLPQZ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dimethyl-3,7-nonadien-2-ol acetate is an organic compound with the molecular formula C13H22O2. It is a clear, colorless liquid with a green, spicy aroma. This compound is used in various applications, including flavoring and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-3,7-nonadien-2-ol acetate typically involves the esterification of 4,8-Dimethyl-3,7-nonadien-2-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-3,7-nonadien-2-ol acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

4,8-Dimethyl-3,7-nonadien-2-ol acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-3,7-nonadien-2-ol acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. It may also participate in enzymatic reactions, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dimethyl-3,7-nonadien-2-ol acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its parent alcohol and structural isomers. Its pleasant aroma and stability make it particularly valuable in the flavor and fragrance industry.

Properties

CAS No.

91418-25-6

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

[(3E)-4,8-dimethylnona-3,7-dien-2-yl] acetate

InChI

InChI=1S/C13H22O2/c1-10(2)7-6-8-11(3)9-12(4)15-13(5)14/h7,9,12H,6,8H2,1-5H3/b11-9+

InChI Key

AZPPBYINNXLPQZ-PKNBQFBNSA-N

Isomeric SMILES

CC(/C=C(\C)/CCC=C(C)C)OC(=O)C

SMILES

CC(C=C(C)CCC=C(C)C)OC(=O)C

Canonical SMILES

CC(C=C(C)CCC=C(C)C)OC(=O)C

density

0.890-0.900

physical_description

Clear colourless liquid;  Green spicy aroma

solubility

Insoluble in water;  soluble in most non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-Dimethyl-3,7-nonadien-2-ol acetate
Reactant of Route 2
Reactant of Route 2
4,8-Dimethyl-3,7-nonadien-2-ol acetate
Reactant of Route 3
Reactant of Route 3
4,8-Dimethyl-3,7-nonadien-2-ol acetate
Reactant of Route 4
4,8-Dimethyl-3,7-nonadien-2-ol acetate
Reactant of Route 5
Reactant of Route 5
4,8-Dimethyl-3,7-nonadien-2-ol acetate
Reactant of Route 6
Reactant of Route 6
4,8-Dimethyl-3,7-nonadien-2-ol acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.